molecular formula C17H12N4O3S B2359527 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034611-13-5

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2359527
CAS No.: 2034611-13-5
M. Wt: 352.37
InChI Key: OJYIIOMFHZAZCI-UHFFFAOYSA-N
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Description

N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has generated significant interest in the fields of chemistry and medicinal research due to its unique structural properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. Key steps include the formation of the pyrrolopyridine core, followed by the introduction of the benzo[d]thiazole moiety. Specific reagents, catalysts, and conditions may vary, but common methods include cyclization reactions, amide bond formation, and selective oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale optimization of the synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline production and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Undergoes oxidation to form different oxidative derivatives.

  • Reduction: : Can be reduced to simpler structures or to modify functional groups.

  • Substitution: : Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Reagents commonly used include:

  • Oxidizing agents: : such as potassium permanganate or chromium trioxide.

  • Reducing agents: : like lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substituting agents: : such as halogens for electrophilic substitution or Grignard reagents for nucleophilic substitution.

Major Products

The products formed from these reactions depend on the conditions and reagents used but typically involve modifications to the pyrrolo[3,4-b]pyridine and benzo[d]thiazole structures, potentially leading to new derivatives with varied biological activities.

Scientific Research Applications

N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide has a broad range of applications in scientific research:

  • Chemistry: : Used as a building block for designing novel chemical entities with diverse functionalities.

  • Biology: : Acts as a probe in biochemical studies to investigate enzyme functions and interactions.

  • Medicine: : Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.

  • Industry: : Applied in the development of advanced materials with specialized properties for electronics or photonics.

Comparison with Similar Compounds

Similar Compounds

Compounds structurally similar to N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide include:

  • N-(2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide

  • N-(2-(5,7-dioxo-1H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide

Unique Characteristics

This compound stands out due to its specific structural configuration, which imparts unique properties such as enhanced stability and selectivity towards certain biological targets. These characteristics can make it more effective in specific applications compared to its analogs.

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Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-14(15-20-11-5-1-2-6-12(11)25-15)19-8-9-21-16(23)10-4-3-7-18-13(10)17(21)24/h1-7H,8-9H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYIIOMFHZAZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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